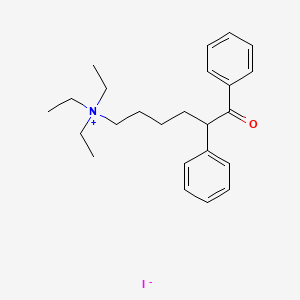
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide is a quaternary ammonium compound with the molecular formula C24H34INO It is known for its unique structure, which includes a benzoyl group and a phenyl group attached to a pentyl chain, culminating in a triethylammonium iodide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzoyl-5-phenylpentyl)triethylammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method includes the reaction of (5-benzoyl-5-phenylpentyl)amine with triethylamine and iodomethane under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Benzoyl-5-phenylpentyl)triethylammonium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, potentially disrupting membrane integrity and leading to cell lysis. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Used as a surfactant and antimicrobial agent.
Tetraethylammonium iodide: Similar structure but lacks the benzoyl and phenyl groups.
Uniqueness
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide is unique due to its specific structure, which combines a benzoyl group, a phenyl group, and a quaternary ammonium iodide. This unique combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
38940-51-1 |
|---|---|
Molecular Formula |
C24H34INO |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
triethyl-(6-oxo-5,6-diphenylhexyl)azanium;iodide |
InChI |
InChI=1S/C24H34NO.HI/c1-4-25(5-2,6-3)20-14-13-19-23(21-15-9-7-10-16-21)24(26)22-17-11-8-12-18-22;/h7-12,15-18,23H,4-6,13-14,19-20H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FXDHBUYBUCTBQD-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


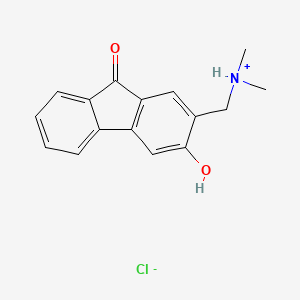

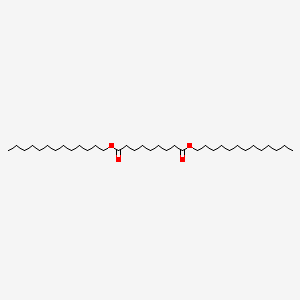
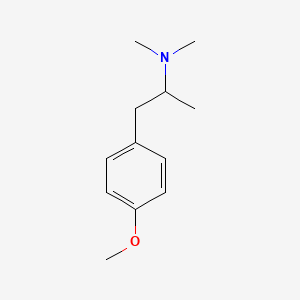

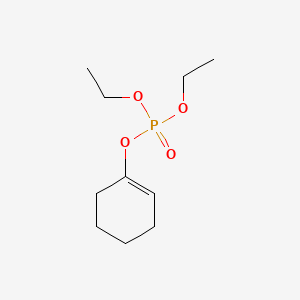

![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
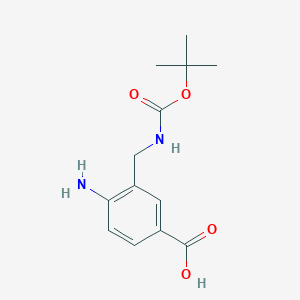



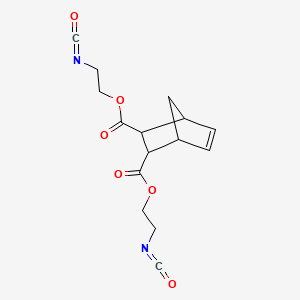
![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
